2-Acetoxybenzoyl chloride

Description

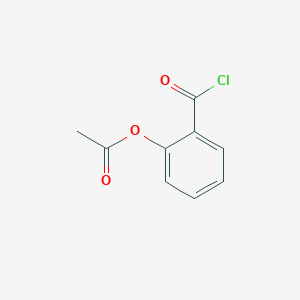

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGKWFGEUBCEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203924 | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5538-51-2 | |

| Record name | Acetylsalicyloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5538-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxybenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67R3L2L9J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride for Researchers

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2-Acetoxybenzoyl chloride, a crucial reagent for professionals in chemical research and drug development. Also known as o-acetylsalicyloyl chloride or aspirin chloride, this bifunctional molecule serves as a versatile intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is a moisture-sensitive solid at room temperature.[1][2] Its properties are critical for its handling, storage, and application in synthetic chemistry. Proper storage in a refrigerator is recommended.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [2][3][4][5] |

| Molecular Weight | 198.60 g/mol | [3][4][5] |

| Appearance | White to orange to green powder/lump | [2] |

| Melting Point | 45-49 °C (lit.) | [1][2] |

| Boiling Point | 345.8 °C at 760 mmHg; 107-110 °C at 0.1 mmHg (lit.) | [1][2] |

| Density | 1.294 - 1.322 g/cm³ | [1][2] |

| Refractive Index | n20/D 1.536 (lit.) | [1][2] |

| Flash Point | 126.6 °C | [1] |

Table 2: Solubility and Stability

| Property | Description | Source(s) |

| Solubility | Soluble in toluene. | [1][2] |

| Water Solubility | Reacts with water. | [1][2] |

| Sensitivity | Moisture Sensitive. | [1][2] |

| Storage | Refrigerator. | [1][2] |

Table 3: Spectroscopic and Computational Data

| Identifier | Value | Source(s) |

| CAS Number | 5538-51-2 | [1][3][6] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)Cl | [1][4] |

| InChIKey | DSGKWFGEUBCEIE-UHFFFAOYSA-N | [3][4] |

| XLogP3 | 2.2 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1][4] |

| Rotatable Bond Count | 3 | [1][4] |

| Mass Spec (m/z Top Peak) | 120 | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, acetylsalicylic acid (aspirin).[2][5] Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.[7]

This protocol is based on established laboratory procedures for the conversion of carboxylic acids to acyl chlorides.[2][7]

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalyst) or Urea[7]

-

Anhydrous reaction vessel (e.g., 3-neck flask)

-

Stirrer

-

Water bath

-

Gas outlet/scrubber for HCl and SO₂ byproducts

-

Petroleum ether (for precipitation)

-

Filtration apparatus (e.g., Büchner funnel)

-

Forced draught oven

Procedure:

-

To a dry, 2-liter, 3-neck flask equipped with a stirrer and thermometer, add 200 ml (2.75 mols) of thionyl chloride.[7]

-

Add approximately half of the total 360 g (2 mols) of acetylsalicylic acid to the flask to create a suspension.[7]

-

Warm the stirred suspension to 30°C and add 4 g of urea to initiate the reaction.[7] The evolution of HCl and SO₂ gas and a drop in temperature indicate the start of the reaction.[7]

-

Maintain the reaction temperature at 25°C. As the mixture becomes more mobile, add the remaining acetylsalicylic acid through a powder funnel.[7] Ensure the system is protected from atmospheric moisture.[7]

-

Continue stirring for an additional 30 minutes at 25-30°C after the reaction mixture becomes a clear, pale yellow solution.[7]

-

Add approximately 500 ml of 60°-80° petroleum ether with vigorous stirring to precipitate the product.[7]

-

Cool the mixture to complete the crystallization of this compound as a heavy, off-white solid.[7]

-

Filter the solid, wash it with petroleum ether, and dry it quickly in a forced-draught oven at 35°-40°C.[7] Minimize exposure of the final product to air.[7]

Reactivity and Applications

As a derivative of both an ester and an acid chloride, this compound exhibits dual reactivity. The acyl chloride is the more reactive functional group, readily undergoing nucleophilic acyl substitution.

It is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] For example, it is used to produce the antiparasitic drug Nitazoxanide and various acetoxybenzamides.[1][5] Its utility as an acylating agent allows for the introduction of the 2-acetoxybenzoyl group into molecules containing nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides.[8]

Safety Information

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated area, such as a fume hood.[6][9] It is harmful if swallowed and causes severe skin burns and eye damage.[3][10]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][6]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[6] Avoid breathing dust, fumes, or vapors.[6]

-

In case of Contact:

-

Spills and Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

-

Water Reactivity: Contact with water liberates toxic gas (HCl).[2][6] It is crucial to use dry equipment and solvents.[7]

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H7ClO3 | CID 79668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-acetoxy benzoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound-5538-51-2 [ganeshremedies.com]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Edit chemical label this compound | chemical-label.com [chemical-label.com]

A Technical Guide to the Synthesis and Reaction Mechanisms of 2-Acetoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive chemical intermediate pivotal in the synthesis of various pharmaceutical agents and fine chemicals. Its structure, combining an acyl chloride and an acetate ester, allows for a diverse range of chemical transformations. This document provides a comprehensive overview of the synthesis of this compound from acetylsalicylic acid, delves into the detailed mechanisms of its formation and subsequent reactions, and presents key quantitative data and experimental protocols for its preparation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of acetylsalicylic acid (aspirin) with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this conversion.

The overall reaction is as follows:

C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl (Acetylsalicylic Acid) + (Thionyl Chloride) → (this compound) + (Sulfur Dioxide) + (Hydrogen Chloride)

Synthesis using Thionyl Chloride

The reaction with thionyl chloride is a widely used laboratory and industrial method.[1] The reaction proceeds by converting the carboxylic acid group of acetylsalicylic acid into a highly reactive acyl chloride. Often, a catalyst such as pyridine or N,N-dimethylformamide (DMF) is used to accelerate the reaction. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the final product.[2]

Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this transformation and often provides a cleaner reaction with easier workup, as the byproducts (CO₂, CO, and HCl) are all gaseous.[3] This method is particularly useful when milder reaction conditions are required. Catalytic amounts of DMF are typically used to facilitate this reaction.

Reaction Mechanisms

Mechanism of this compound Formation

The conversion of acetylsalicylic acid to this compound using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic attack by the carboxylic acid The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.

Step 2: Formation of a reactive intermediate This initial attack leads to the formation of a protonated chlorosulfite intermediate.

Step 3: Nucleophilic attack by chloride A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

Step 4: Elimination of leaving groups The tetrahedral intermediate then collapses, leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[4]

The mechanism with oxalyl chloride is similar, involving the formation of a reactive intermediate that is then attacked by a chloride ion.[3]

Reactions of this compound

As a highly reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[5] This reactivity makes it a valuable precursor for the synthesis of numerous compounds.

-

Hydrolysis: Reacts with water to form acetylsalicylic acid.

-

Alcoholysis: Reacts with alcohols to form esters of acetylsalicylic acid.

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form amides of acetylsalicylic acid.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Quantitative Data

The following tables summarize key quantitative data from various reported syntheses of this compound.

Table 1: Synthesis of this compound using Thionyl Chloride

| Starting Material | Molar Ratio (Aspirin:SOCl₂) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Acetylsalicylic Acid | 1:1.375 | Urea | 25-30 | 0.5+ | - | - | [6] |

| Acetylsalicylic Acid | - | Pyridine | <50 | 2.5 | 95 | - | [7] |

| p-Acetoxybenzoic Acid | 1:3.8 | - | 50 | 4 | - | - | [8] |

Table 2: Synthesis of this compound using Oxalyl Chloride

| Starting Material | Molar Ratio (Aspirin:(COCl)₂) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Acetylsalicylic Acid | - | N,N-dimethyl-formamide | Dichloromethane | 20 | 1 | - | - | [9] |

Experimental Protocols

Protocol for Synthesis using Thionyl Chloride

This protocol is adapted from a procedure described on PrepChem.com.[6]

Materials:

-

Acetylsalicylic acid (aspirin)

-

Thionyl chloride

-

Urea

-

Petroleum ether (60°-80°)

Procedure:

-

In a 2-liter, 3-neck flask equipped with a stirrer, thermometer, and a water bath, place 200 ml of thionyl chloride (2.75 mols).

-

Add approximately half of the 360 g (2 mols) of aspirin to the flask.

-

Stir the suspension and warm it to 30°C.

-

Add 4 g of urea. The initiation of the reaction is indicated by the evolution of HCl gas and a drop in temperature.

-

Maintain the reaction temperature at 25°C with slow to medium stirring.

-

As the mixture becomes more mobile, add the remaining aspirin through a powder funnel. Ensure the setup is protected from atmospheric moisture.

-

The completion of the reaction is indicated by the formation of a clear, pale yellow solution. Continue stirring for an additional 30 minutes at 25°-30°C.

-

Add approximately 500 ml of 60°-80° petroleum ether at about 30°C with vigorous stirring.

-

Cool the mixture to precipitate the this compound as a crystalline solid.

-

Filter the solid, wash it with petroleum ether, and dry it quickly in a forced-air oven at 35°-40°C. Minimize exposure to air.

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from Acetylsalicylic Acid.

Reaction Mechanism with Thionyl Chloride

Caption: Mechanism of this compound formation with Thionyl Chloride.

Reactions of this compound

Caption: Common reactions of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound|lookchem [lookchem.com]

An In-Depth Technical Guide to the Spectroscopy and Analysis of 2-Acetoxybenzoyl Chloride

Introduction

2-Acetoxybenzoyl chloride, also known as o-acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid. Its chemical structure features an ester group and an acid chloride group attached to a benzene ring, making it a valuable bifunctional intermediate in organic synthesis. For researchers, scientists, and drug development professionals, its utility in creating novel derivatives of salicylic acid and other active pharmaceutical ingredients (APIs) is significant.[1] Given its reactivity, particularly its sensitivity to moisture, rigorous analytical and spectroscopic characterization is essential to confirm its identity, purity, and stability before use in subsequent reactions.

This technical guide provides a comprehensive overview of the core spectroscopic and analytical techniques used to characterize this compound. It includes detailed experimental protocols, tabulated spectral data for easy reference, and logical workflows to guide the analytical process.

Physicochemical and Spectroscopic Data Summary

A summary of the key physical properties and spectroscopic data for this compound is presented below. This information is critical for sample handling, identification, and interpretation of analytical results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.60 g/mol | [2] |

| Exact Mass | 198.0083718 Da | [2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 107-110 °C @ 0.1 mmHg | [3] |

| Solubility | Soluble in toluene; reacts with water | [3] |

| CAS Number | 5538-51-2 | [2] |

Table 2: Key Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~1800 | Acyl Chloride (C=O) | Stretch | Strong |

| ~1770 | Ester (C=O) | Stretch | Strong |

| ~1600, ~1485 | Aromatic Ring (C=C) | Stretch | Medium |

| ~1200 | Ester (C-O) | Stretch | Strong |

| ~850 | Acyl Chloride (C-Cl) | Stretch | Medium-Strong |

Note: Values are typical for this class of compound. The acyl chloride C=O stretch is characteristically at a very high wavenumber due to the inductive effect of the chlorine atom.[4]

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet of Doublets | 1H | Ar-H ortho to -COCl | |

| ~7.7 | Triplet of Doublets | 1H | Ar-H para to -OCOCH₃ | |

| ~7.4 | Triplet of Doublets | 1H | Ar-H meta to -COCl | |

| ~7.2 | Doublet of Doublets | 1H | Ar-H ortho to -OCOCH₃ | |

| ~2.3 | Singlet | 3H | -OCOCH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~169 | Ester C =O | |||

| ~167 | Acyl Chloride C =O | |||

| ~151 | Ar-C -O | |||

| ~135 | Ar-C -H | |||

| ~133 | Ar-C -COCl | |||

| ~127 | Ar-C -H | |||

| ~126 | Ar-C -H | |||

| ~124 | Ar-C -H | |||

| ~21 | -OCOCH ₃ |

Note: Predicted chemical shifts are based on standard values for substituted benzene rings and acyl derivatives.[5][6]

Table 4: Key Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Identity | Comments | Reference(s) |

| 198/200 | [M]⁺ (Molecular Ion) | Expected to be low intensity. Isotope pattern (3:1) for one Cl atom. | [7] |

| 163 | [M - Cl]⁺ | Loss of chlorine radical to form an acylium ion. | [8] |

| 121 | [M - COCl]⁺ or [C₇H₅O₂]⁺ | Loss of the chlorocarbonyl radical. A major fragment. | [2] |

| 120 | [M - CH₂CO - Cl]⁺ or [C₇H₄O₂]⁺ | Loss of ketene from the acylium ion [M-Cl]⁺, a common pathway. Top Peak. | [2] |

| 92 | [C₆H₄O]⁺ | Subsequent fragmentation of the m/z 120 ion via loss of CO. | [2] |

Analytical Workflows and Data Interpretation

Effective characterization of this compound requires an integrated approach, combining multiple spectroscopic techniques to build a complete structural profile and using other analytical methods to assess purity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized or procured batch of this compound.

Caption: Workflow for Spectroscopic Characterization.

Integrated Structure Elucidation

No single technique provides all necessary information. The power of spectroscopic analysis lies in combining data from multiple sources to unambiguously determine the chemical structure.

Caption: Logic of Integrated Structure Elucidation.

Synthesis and Purity Analysis Workflow

This compound is often used immediately in subsequent reactions, such as the formation of amides or esters. Monitoring the reaction and assessing the purity of the product is crucial. This workflow demonstrates a typical amidation reaction followed by purity analysis.

Caption: Workflow for Synthesis and Purity Analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. All handling of this compound should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and under anhydrous conditions where necessary.

Protocol: IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is an ideal technique for acquiring the IR spectrum of this compound as it requires minimal sample preparation.[9][10]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.[11]

-

Sample Application: In a fume hood, place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal.[9]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[11]

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands as listed in Table 2.

-

Cleaning: Retract the press arm, carefully remove the sample, and clean the crystal with a soft tissue dampened with a dry, non-reactive solvent (e.g., dry acetone or hexane), followed by a dry tissue.

Protocol: NMR Spectrum Acquisition

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (CDCl₃ is standard) in a clean, dry NMR tube.[12] The solvent must be dry to prevent hydrolysis of the sample.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons (like the carbonyls), a sufficient delay between pulses (d1) is necessary for their observation.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the ¹H signals and identify the chemical shifts and multiplicities for all peaks, comparing them to the expected values in Table 3.

Protocol: Mass Spectrum Acquisition (GC-MS)

GC-MS is used to determine the molecular weight and analyze fragmentation patterns, which provides further structural confirmation.

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a dry, volatile solvent such as dichloromethane or ethyl acetate.[13]

-

Instrument Setup: Set up the GC with an appropriate column (e.g., DB-5ms) and temperature program. A typical program might start at 40°C and ramp up to 280°C at 10°C/min.[14] Set the MS to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[14]

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then fragmented and detected by the mass spectrometer.

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum for this peak, identifying the molecular ion and key fragment ions as listed in Table 4.

Protocol: Purity Assessment via Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a product by comparing it to starting materials.[15][16]

-

Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom edge.[16]

-

Solvent System: Prepare a developing chamber with a suitable mobile phase. A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a common starting point for compounds of this polarity.[17]

-

Spotting: Dissolve small amounts of the crude product, the starting material (e.g., salicylic acid), and a co-spot (a mixture of both) in a volatile solvent like ethyl acetate. Using separate capillary tubes, apply small, concentrated spots of each solution onto the baseline.[17]

-

Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[16]

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

-

Interpretation: A pure product should appear as a single spot. The presence of a spot corresponding to the starting material indicates an incomplete reaction. Calculate the Retention Factor (Rf) for each spot if needed.

Protocol: Ferric Chloride Test for Phenolic Impurities

This colorimetric test is highly sensitive for detecting phenolic impurities, such as unreacted salicylic acid, which is a common precursor.[18]

-

Sample Preparation: Dissolve a small amount (a few crystals) of the product in water or a water/ethanol mixture in a test tube.[18][19]

-

Reagent Preparation: Use a neutral 1% aqueous solution of ferric chloride (FeCl₃). To prepare, add dilute NaOH solution dropwise to a standard FeCl₃ solution until a slight brown precipitate persists, then filter.[20][21]

-

Test Execution: Add a few drops of the neutral FeCl₃ solution to the sample solution.[20]

-

Observation: Observe any color change. The formation of an intense purple, blue, or green color indicates the presence of a phenolic compound.[19][22] Pure this compound (or its pure amide/ester product) should yield no color change (the solution should remain yellow-brown, the color of the reagent).[19]

References

- 1. scribd.com [scribd.com]

- 2. This compound | C9H7ClO3 | CID 79668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 16. www2.chem21labs.com [www2.chem21labs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Ferric chloride test - Wikipedia [en.wikipedia.org]

- 19. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 20. byjus.com [byjus.com]

- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 22. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals such as nitazoxanide. The document also includes visualizations of its synthesis and key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Discovery and History

The history of this compound is intrinsically linked to the development of its parent compound, acetylsalicylic acid (aspirin). While the synthesis of acetylsalicylic acid was first reported by Charles Frédéric Gerhardt in 1853, it was the work of Felix Hoffmann at Bayer in 1897 that produced it in a pure and stable form, leading to its widespread medicinal use.

The primary motivation for its synthesis was to create a more reactive acylating agent than aspirin itself. The acyl chloride functional group is a significantly better leaving group than the acetate, making this compound a valuable intermediate for efficiently attaching the 2-acetoxybenzoyl moiety to other molecules, particularly those with nucleophilic groups like amines and alcohols. This enhanced reactivity is crucial in the synthesis of various pharmaceutical compounds and other fine chemicals. Its use as a pharmaceutical intermediate is noted in the synthesis of new anticoagulant and anti-inflammatory drugs.[1]

Physicochemical Properties

This compound is a moisture-sensitive solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molar Mass | 198.60 g/mol | [1] |

| CAS Number | 5538-51-2 | [2] |

| Appearance | White to off-white crystalline powder or lumps | [1] |

| Melting Point | 45-49 °C | [1] |

| Boiling Point | 107-110 °C at 0.1 mmHg | [1] |

| Density | ~1.32 g/cm³ (estimate) | [3] |

| Refractive Index (n²⁰/D) | 1.536 | [1] |

| Solubility | Soluble in toluene, reacts with water. | [1][3] |

Experimental Protocols

Synthesis of this compound from Acetylsalicylic Acid

The most common laboratory and industrial synthesis of this compound involves the reaction of acetylsalicylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose.

Method 1: Using Thionyl Chloride and Pyridine

This method utilizes pyridine as a catalyst.

-

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dry reaction vessel

-

-

Procedure:

-

To a dry reaction vessel, add one part of acetylsalicylic acid and 0.0055 parts of pyridine.

-

While maintaining the temperature at or below 50 °C, add 0.91 parts of thionyl chloride dropwise.

-

After the addition is complete, raise the temperature to 90 °C. Continue the reaction for approximately 2.5 hours, by which time the reactants should have dissolved to form a yellow solution.

-

Remove the excess thionyl chloride and pyridine by distillation under reduced pressure at 90-100 °C.

-

The remaining product is O-acetoxybenzoyl chloride. The reported yield for this method is approximately 95%.[1]

-

Method 2: Using Thionyl Chloride and Anhydrous Aluminum Trichloride

This alternative method employs a Lewis acid catalyst.

-

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous benzene

-

-

Procedure:

-

In a suitable reaction vessel, combine acetylsalicylic acid, thionyl chloride, anhydrous aluminum trichloride, and anhydrous benzene in a weight ratio of 1:0.56:0.02:3, respectively.

-

Heat the reaction mixture with stirring for 3 hours, with the temperature maintained at 50-55 °C for the first hour, 60-65 °C for the second hour, and 73-79 °C for the third hour.

-

After the reaction is complete, the product can be isolated. The reported yield for this method is over 91%.[1]

-

Application in the Synthesis of Nitazoxanide

This compound is a key intermediate in the synthesis of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide.

-

Materials:

-

2-Amino-5-nitrothiazole

-

This compound

-

Triethylamine

-

Dichloromethane

-

Water

-

-

Procedure:

-

In a 500 ml four-necked flask, combine 13.78 g (0.095 mol) of 2-amino-5-nitrothiazole, 27.55 g (0.19 mol) of this compound, and 460 ml of dichloromethane.

-

Stir the mixture and add 19.19 g (0.19 mol) of triethylamine dropwise.

-

After the addition is complete, heat the reaction mixture to 40-50 °C for 2 hours. The progress of the reaction can be monitored by HPLC until the starting materials are consumed.

-

Add 200 ml of water dropwise to the reaction mixture and stir for 1 hour to induce crystallization.

-

Collect the solid product by suction filtration and dry to obtain nitazoxanide. The reported yield is approximately 85%.

-

Reactivity and Mechanisms

As a typical acyl chloride, this compound is a potent electrophile. The carbon atom of the acyl chloride group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

The general mechanism for its reaction with nucleophiles is a nucleophilic acyl substitution, which proceeds via an addition-elimination pathway.

-

Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the final product and hydrochloric acid.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups. The acyl chloride C=O stretch typically appears at a higher wavenumber (around 1785-1815 cm⁻¹) compared to the ester C=O stretch (around 1735-1750 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a singlet for the methyl protons of the acetoxy group at around 2.2-2.4 ppm. The aromatic protons would appear as a complex multiplet in the region of 7.2-8.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons, with the acyl chloride carbonyl carbon appearing further downfield (typically >160 ppm) than the ester carbonyl carbon. Signals for the methyl carbon of the acetoxy group and the aromatic carbons would also be present.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would involve the loss of the chlorine atom, the acetyl group, and carbon monoxide.

Conclusion

This compound is a pivotal reagent in organic synthesis, bridging the historical significance of aspirin with modern pharmaceutical development. Its high reactivity as an acylating agent makes it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of its historical context, synthesis, properties, and applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The provided experimental protocols and mechanistic diagrams serve as a practical resource for the laboratory synthesis and understanding of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Acetoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride or aspirin chloride, is the acyl chloride derivative of the widely used pharmaceutical, acetylsalicylic acid (aspirin). Its chemical structure consists of a benzene ring substituted with an acetoxy group and a benzoyl chloride group in an ortho arrangement.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2-carbonochloridoylphenyl) acetate | [1][2] |

| Synonyms | O-Acetylsalicyloyl chloride, Aspirin chloride, 2-(Chlorocarbonyl)phenyl acetate, Acetylsalicyloyl chloride | [1][2] |

| CAS Number | 5538-51-2 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)Cl | [1][2] |

| InChI | InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 107-110 °C at 0.1 mmHg | [3] |

| Solubility | Soluble in toluene, reacts with water. | [3] |

Chemical Structure and Bonding

The chemical structure of this compound is characterized by a planar benzene ring. The bonding involves a combination of covalent bonds within the acetyl, benzoyl chloride, and phenyl groups. The delocalized pi-electron system of the benzene ring influences the electronic properties of the entire molecule.

Geometric Parameters

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental (e.g., from X-ray crystallography) or computational (e.g., from Density Functional Theory calculations) data for the bond lengths, bond angles, and dihedral angles of this compound. Such data is essential for a complete understanding of the molecule's three-dimensional structure and conformation.

Experimental Protocols: Synthesis

This compound is typically synthesized by the chlorination of acetylsalicylic acid. The most common chlorinating agent used for this transformation is thionyl chloride (SOCl₂).

Synthesis from Acetylsalicylic Acid using Thionyl Chloride

Principle: Acetylsalicylic acid reacts with thionyl chloride to form this compound, with the concomitant evolution of sulfur dioxide and hydrogen chloride gases.

Reaction: C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl

Detailed Protocol:

-

Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂).

-

Reagents:

-

Acetylsalicylic acid (aspirin): 18.0 g (0.1 mol)

-

Thionyl chloride: 11.0 mL (17.8 g, 0.15 mol)

-

Anhydrous hexane: 100 mL

-

-

Procedure:

-

To the reaction flask, add acetylsalicylic acid and anhydrous hexane.

-

Stir the suspension at room temperature.

-

Slowly add thionyl chloride from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2 hours. The evolution of gases should be observed.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The excess thionyl chloride and hexane are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound. While detailed spectral assignments are not available in the public domain, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -C(=O)CH₃ | 2.2 - 2.5 | Singlet | Protons of the acetyl group. |

| Aromatic-H | 7.2 - 8.2 | Multiplet | Four protons on the benzene ring, exhibiting complex splitting patterns due to ortho, meta, and para coupling. |

| ¹³C NMR | |||

| -C H₃ | 20 - 30 | Quartet (in ¹H-coupled) | Methyl carbon of the acetyl group. |

| -C =O (ester) | 165 - 175 | Singlet | Carbonyl carbon of the ester group. |

| Aromatic C -H | 120 - 140 | Doublet (in ¹H-coupled) | Aromatic carbons bonded to hydrogen. |

| Aromatic C -O | 145 - 155 | Singlet | Aromatic carbon bonded to the ester oxygen. |

| Aromatic C -C(=O)Cl | 130 - 140 | Singlet | Aromatic carbon bonded to the acyl chloride group. |

| -C (=O)Cl | 165 - 175 | Singlet | Carbonyl carbon of the acyl chloride group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1770 | Strong | C=O stretch (ester) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| 1200 - 1000 | Strong | C-O stretch (ester) |

| 800 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak and various fragment ions resulting from the cleavage of its functional groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 198/200 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 156/158 | [M - C₂H₂O]⁺ |

| 121 | [M - C₂H₂O - Cl]⁺ |

| 93 | [C₆H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

Reactivity and Reaction Mechanisms

As an acyl chloride, this compound is a highly reactive compound that readily undergoes nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group in the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms.

Common reactions include:

-

Hydrolysis: Reacts with water to form acetylsalicylic acid.

-

Alcoholysis: Reacts with alcohols to form the corresponding esters.

-

Aminolysis: Reacts with ammonia or primary/secondary amines to form amides.

-

Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Conclusion

This compound is a key reactive intermediate derived from acetylsalicylic acid. This guide has summarized its fundamental chemical and physical properties, provided a detailed synthesis protocol, and outlined its expected spectroscopic characteristics and reactivity. While a complete geometric description is currently limited by the lack of publicly available crystallographic or computational data, the information presented herein provides a solid foundation for researchers and professionals working with this compound. Further studies to elucidate its precise three-dimensional structure would be a valuable contribution to the field.

References

The Dual Reactivity of O-Acetylsalicyloyl Chloride: A Technical Guide for Researchers

For immediate release: This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of O-Acetylsalicyloyl chloride (ASC), a key intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in organic synthesis.

O-Acetylsalicyloyl chloride, the acid chloride derivative of acetylsalicylic acid (aspirin), is a highly reactive bifunctional molecule. Its reactivity is characterized by the electrophilic nature of the acyl chloride group, making it a potent acylating agent, and the presence of the acetylated phenolic ester, which can participate in various chemical transformations. This guide explores the fundamental aspects of its chemical behavior, providing a valuable resource for its application in the synthesis of novel compounds.

Physicochemical Properties and Spectral Data

O-Acetylsalicyloyl chloride is a white to pale yellow crystalline solid or liquid with a pungent odor. It is soluble in various organic solvents but reacts with water.[1] Key physicochemical and spectral data are summarized in the tables below.

Table 1: Physicochemical Properties of O-Acetylsalicyloyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 5538-51-2 | [2] |

| Molecular Formula | C₉H₇ClO₃ | [2] |

| Molecular Weight | 198.60 g/mol | |

| Melting Point | 45-49 °C | |

| Boiling Point | 107-110 °C at 0.1 mmHg | |

| Density | ~1.3 g/cm³ | [1] |

| Refractive Index | ~1.536 |

Table 2: Spectroscopic Data for O-Acetylsalicyloyl Chloride

| Spectrum | Peak/Chemical Shift (δ) | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | 8.21 ppm | Aromatic H | [3] |

| 7.65 ppm | Aromatic H | [3] | |

| 7.38 ppm | Aromatic H | [3] | |

| 7.15 ppm | Aromatic H | [3] | |

| 2.32 ppm | -COCH₃ | [3] | |

| ¹³C NMR (CDCl₃) | 170-185 ppm | C=O (ester) | [4][5] |

| 165-190 ppm | C=O (acyl chloride) | [6] | |

| 125-150 ppm | Aromatic C | [4] | |

| 20-30 ppm | -COCH₃ | [4] | |

| FTIR (liquid film) | ~1810 cm⁻¹ | C=O stretch (acyl chloride) | [7][8] |

| ~1770 cm⁻¹ | C=O stretch (ester) | [7] | |

| 730-550 cm⁻¹ | C-Cl stretch | [8] |

Synthesis of O-Acetylsalicyloyl Chloride

O-Acetylsalicyloyl chloride is most commonly synthesized from acetylsalicylic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[9][10] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[11]

Experimental Protocol: Synthesis from Acetylsalicylic Acid

This protocol describes the synthesis of O-Acetylsalicyloyl chloride using thionyl chloride.

Materials:

-

Acetylsalicylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine or N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous toluene or other inert solvent

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas scrubber (for HCl and SO₂)

-

Rotary evaporator

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Suspend acetylsalicylic acid (1.0 equivalent) in an anhydrous inert solvent such as toluene.[9]

-

Add a catalytic amount of pyridine or DMF.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise from the dropping funnel to the stirred suspension at room temperature. Control the addition rate to manage the evolution of gas.[9]

-

After the addition is complete, heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 1-2 hours.[9] The reaction is considered complete when the evolution of HCl and SO₂ ceases, and the mixture becomes a clear solution.[9]

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood.[9]

-

The crude O-Acetylsalicyloyl chloride can be purified by vacuum distillation if necessary.[9]

A yield of over 90% can be expected under optimized conditions.[9]

Reactivity with Nucleophiles

The high reactivity of O-Acetylsalicyloyl chloride is primarily due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Alcohols (Esterification)

O-Acetylsalicyloyl chloride reacts exothermically with alcohols to form esters.[12] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[13]

Table 3: Reaction of O-Acetylsalicyloyl Chloride with Various Alcohols

| Alcohol | Product | Yield (%) | Reference(s) |

| Ethanol | Ethyl O-acetylsalicylate | High | [12] |

| Benzyl alcohol | Benzyl O-acetylsalicylate | 98 | [14] |

| Various aliphatic alcohols | Corresponding esters | Excellent | [14][15] |

Experimental Protocol: Esterification with Ethanol

This protocol details the synthesis of ethyl O-acetylsalicylate.

Materials:

-

O-Acetylsalicyloyl chloride

-

Anhydrous ethanol

-

Pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Dissolve O-Acetylsalicyloyl chloride in an anhydrous solvent like diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

-

In the dropping funnel, prepare a solution of anhydrous ethanol (1.0 equivalent) and pyridine or triethylamine (1.1 equivalents) in the same anhydrous solvent.

-

Add the ethanol/base solution dropwise to the stirred solution of O-Acetylsalicyloyl chloride over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.[16]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or distillation if necessary.

Reaction with Amines (Amidation)

O-Acetylsalicyloyl chloride reacts readily with primary and secondary amines to form the corresponding amides.[17][18] Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base.

Table 4: Reaction of O-Acetylsalicyloyl Chloride with Various Amines

| Amine | Product | Yield (%) | Reference(s) |

| Ammonia | O-Acetylsalicylamide | High | [17] |

| Primary Amines | N-substituted O-acetylsalicylamides | Good to Excellent | [19] |

| Secondary Amines | N,N-disubstituted O-acetylsalicylamides | Good to Excellent | [19] |

Experimental Protocol: Amidation with Aniline

This protocol describes the synthesis of N-phenyl-O-acetylsalicylamide.

Materials:

-

O-Acetylsalicyloyl chloride

-

Aniline

-

Triethylamine or excess aniline

-

Anhydrous dichloromethane or other inert solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Dissolve aniline (2.0 equivalents) or aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cooled in an ice bath.

-

Dissolve O-Acetylsalicyloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the O-Acetylsalicyloyl chloride solution dropwise to the stirred amine solution while maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Hydrolysis

O-Acetylsalicyloyl chloride is sensitive to moisture and readily hydrolyzes to form acetylsalicylic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Therefore, it is crucial to handle and store O-Acetylsalicyloyl chloride under anhydrous conditions.

Conclusion

O-Acetylsalicyloyl chloride is a versatile and highly reactive intermediate with significant applications in organic synthesis, particularly in the preparation of esters and amides. Its bifunctional nature offers opportunities for the synthesis of a wide range of derivatives of acetylsalicylic acid and other complex molecules. A thorough understanding of its reactivity, coupled with carefully controlled experimental conditions, is essential for its successful application in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the synthetic potential of this important chemical entity. Further research into the kinetics and solvent effects on its various reactions will continue to expand its utility in modern organic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Acetylsalicyloyl chloride [webbook.nist.gov]

- 3. O-ACETYLSALICYLOYL CHLORIDE(5538-51-2) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. iiste.org [iiste.org]

- 15. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Amide synthesis by acylation [organic-chemistry.org]

2-Acetoxybenzoyl chloride CAS number 5538-51-2 properties

An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride (CAS: 5538-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 5538-51-2), also known as O-Acetylsalicyloyl chloride or Aspirin chloride. It is a highly reactive acid chloride and a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] This document details its chemical and physical properties, safety and handling protocols, and its role in synthetic applications.

Core Properties and Identifiers

This compound is the acid chloride derivative of acetylsalicylic acid. Its reactivity stems from the labile acyl chloride group, making it a potent acylating agent. It is classified as a corrosive solid that reacts with water.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and evaluation.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₃ | [3][4][5] |

| Molecular Weight | 198.60 g/mol | [1][4][5] |

| Melting Point | 45-49 °C (lit.) / 48-52 °C | [3] |

| Boiling Point | 107-110 °C at 0.1 mmHg (lit.) | [3] |

| Density | 1.3219 (rough estimate) | [3] |

| Appearance | White to Orange to Green powder to lump | |

| Solubility | Soluble in toluene. Reacts with water. | [3] |

| Refractive Index | n20/D 1.536 (lit.) | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Vapor Pressure | 6.01E-05 mmHg at 25°C | [3] |

Chemical Identifiers and Descriptors

For unambiguous identification and database referencing, the following identifiers are crucial.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 5538-51-2 | [6][1][5] |

| IUPAC Name | (2-carbonochloridoylphenyl) acetate | [6][4][7] |

| InChI Key | DSGKWFGEUBCEIE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)Cl | [4] |

| Synonyms | O-Acetylsalicyloyl chloride, Aspirin chloride, 2-(chlorocarbonyl)phenyl acetate | [6][4][5] |

| EC Number | 226-899-1 | [6][5] |

| UNII | 67R3L2L9J7 | [4] |

Safety and Handling

This compound is a hazardous substance requiring strict safety protocols. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][8]

GHS Hazard Information

-

Pictograms: Danger[6]

-

H-Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[6]

-

P-Statements (selected):

-

Prevention: P260 (Do not breathe dust/mists), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8]

-

Response: P301 + P330 + P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[5]

-

Storage: P402 + P404 (Store in a dry place. Store in a closed container), P405 (Store locked up).[5][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

-

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Storage and Stability

The compound is stable under proper conditions but reacts with water, potentially liberating toxic gases.[2] It should be stored in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[5][8] It is incompatible with strong bases, alcohols, metals, and oxidizing agents.[2][9]

Reactivity and Applications

The primary utility of this compound lies in its function as a reactive intermediate for acylation reactions.[10] The electron-withdrawing nature of the ortho-acetoxy group and the inherent reactivity of the acyl chloride make it an excellent electrophile.

Pharmaceutical Intermediate

This compound is a known pharmaceutical intermediate used in the synthesis of the antiparasitic drug Nitazoxanide.[1] Its role as a building block is critical for creating the final active pharmaceutical ingredient (API).[1]

Organic Synthesis

As an acylating agent, it readily reacts with nucleophiles like alcohols, amines, and phenols to form the corresponding esters and amides.[10] This reactivity is fundamental to its application in complex organic synthesis. One documented application involves the modification of dextran, where this compound is used to introduce acetylsalicyloyl groups onto the polysaccharide backbone, catalyzed by tertiary amines.[11]

Experimental Protocols

While specific, detailed synthesis procedures for this compound are proprietary to manufacturers, a general methodology can be derived from standard organic chemistry principles for converting carboxylic acids to acyl chlorides.

General Synthesis of this compound

The conversion of acetylsalicylic acid (aspirin) to its corresponding acid chloride is typically achieved using a chlorinating agent. A common laboratory- and industrial-scale method involves reacting the starting carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Reactants:

-

2-(acetyloxy)benzoic acid (Acetylsalicylic Acid)

-

Thionyl chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

-

A reaction flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂ byproducts) is charged with 2-(acetyloxy)benzoic acid.

-

An excess of thionyl chloride is added slowly to the flask.

-

The mixture is gently heated to reflux (e.g., 50°C) and the reaction is monitored until the evolution of gas ceases, indicating the completion of the reaction.[12]

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[12]

-

The crude this compound product can then be purified, typically by vacuum distillation, to yield the final product.[13]

This protocol is a generalized representation. For a similar transformation, p-acetoxybenzoic acid is reacted with thionyl chloride at 50°C for 4 hours.[12]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

Caption: Logical overview of this compound properties and uses.

Caption: Generalized workflow for the synthesis of this compound.

Caption: First aid response workflow for exposure to this compound.

References

- 1. This compound-5538-51-2 [ganeshremedies.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chembk.com [chembk.com]

- 4. 2-acetoxy benzoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. fishersci.at [fishersci.at]

- 6. This compound | C9H7ClO3 | CID 79668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS RN 5538-51-2 | Fisher Scientific [fishersci.ie]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetylsalicyloyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of acetylsalicyloyl chloride (commonly referred to as aspirin chloride), detailing its core physical and chemical properties, synthesis and purification protocols, and key chemical reactions. All quantitative data is summarized for clarity, and critical processes are visualized using diagrams.

Introduction and Nomenclature

Acetylsalicyloyl chloride, the acyl chloride derivative of acetylsalicylic acid (aspirin), is a highly reactive chemical intermediate crucial in organic synthesis.[1] While sometimes referred to as "aspirin chloride," its systematic IUPAC name is 2-(acetyloxy)benzoyl chloride.[2][3] It serves as a potent acylating agent, making it a valuable reagent for the synthesis of various esters, amides, and other derivatives of salicylic acid.[2][4][5] Its utility spans the pharmaceutical industry for creating novel drug candidates and the development of specialty polymers and fine chemicals.[2][4]

Physical Characteristics

Acetylsalicyloyl chloride typically presents as a white to yellow or light orange crystalline solid or powder.[2][6][7] It is sensitive to moisture and should be stored in a cool, dry place, often under refrigeration, to maintain stability.[1][6] It is soluble in organic solvents like toluene, chloroform, and ethyl acetate but reacts vigorously with water.[1][2][6][8]

Table 1: Summary of Physical Properties

| Property | Value | Citations |

| Appearance | White to yellow-orange solid, powder, chunks, or lumps. | [2][6][7][9] |

| Molecular Formula | C₉H₇ClO₃ | [1][2][3][10] |

| Molecular Weight | 198.60 g/mol | [3][10][11][12] |

| Melting Point | 44 - 49 °C | [6][7] |

| Boiling Point | 107-110 °C at 0.1 mmHg; 95 °C at 1 mmHg | [6][7] |

| Flash Point | > 110 °C (> 230 °F) | [7][10] |

| Refractive Index | n20/D 1.536 | [6][8] |

| Solubility | Soluble in toluene, chloroform (slightly), ethyl acetate (slightly). | [2][6][9] |

| Water Solubility | Reacts with water. | [6][8][9][10] |

| CAS Number | 5538-51-2 | [1][2][10] |

Chemical Characteristics and Reactivity

The primary chemical feature of acetylsalicyloyl chloride is the highly electrophilic acyl chloride functional group.[1] This makes the carbonyl carbon susceptible to nucleophilic attack, driving its reactivity.[1][2] It reacts readily with nucleophiles such as water, alcohols, and amines.[1][2] This high reactivity makes it an effective acylating agent for introducing the acetylsalicyloyl group into other molecules.[4]

Table 2: Summary of Chemical Identifiers

| Identifier | Value | Citations |

| IUPAC Name | 2-(acetyloxy)benzoyl chloride | [3] |

| Synonyms | O-Acetylsalicyloyl chloride, Aspirin chloride, 2-Acetoxybenzoyl chloride | [1][2][3][6] |

| InChI Key | DSGKWFGEUBCEIE-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)Cl | [2] |

| Hazard Class | 8 (Corrosive) | [6][8][10] |

Key Reactions

Hydrolysis: Acetylsalicyloyl chloride reacts with water, liberating toxic gas and causing hydrolysis back to acetylsalicylic acid and hydrochloric acid.[1][7][13] This moisture sensitivity necessitates handling in dry conditions.[7]

Caption: Hydrolysis of Acetylsalicyloyl Chloride.

Esterification and Amidation: It reacts vigorously with alcohols and amines to form the corresponding esters and amides, respectively, with the release of hydrochloric acid.[1][2][14] This is its primary application in synthesis.[2]

Caption: Key Acylation Reactions.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of acetylsalicyloyl chloride.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for purification. The presence of an OH frequency indicates contamination with the free carboxylic acid (acetylsalicylic acid).[2][6] Key expected peaks would include a strong C=O stretch for the acyl chloride (typically around 1785-1815 cm⁻¹) and another for the ester carbonyl (around 1770 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural confirmation.[15][16] The proton NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons of the acetyl group.[15]

-

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound (198.6 g/mol ).[3][17][18]

Experimental Protocols

Synthesis of Acetylsalicyloyl Chloride

Acetylsalicyloyl chloride is typically synthesized by the chlorination of acetylsalicylic acid using a chlorinating agent like thionyl chloride (SOCl₂).[2][10]

Method 1: Thionyl Chloride with Pyridine Catalyst [10]

-

Setup: In a dry, 3-neck reaction flask equipped with a stirrer, thermometer, and a condenser connected to a gas scrubber (to absorb HCl and SO₂), add 1 part by weight of acetylsalicylic acid.[19]

-

Catalyst Addition: Add 0.0055 parts of pyridine to the flask.[10]

-

Reagent Addition: While stirring and maintaining the temperature below 50°C, slowly add 0.91 parts of thionyl chloride dropwise.[10]

-

Reaction: Once the addition is complete, raise the temperature to 90°C. Continue the reaction for approximately 2.5 hours, during which the solid reactant should dissolve, forming a yellow solution.[10]

-

Workup: After the reaction is complete, evaporate the excess thionyl chloride and pyridine under reduced pressure at 90-100°C. The remaining product is crude o-acetoxybenzoyl chloride. This method reports a yield of 95%.[10]

Method 2: Thionyl Chloride with Urea Catalyst [19]

-

Setup: To a 2-liter, 3-neck flask equipped with a water bath, stirrer, and thermometer, add 200 ml (2.75 mols) of thionyl chloride.[19]

-

Reactant Addition: Add approximately half of the 360 g (2 mols) of aspirin to the flask. Warm the suspension to 30°C with stirring and add 4 g of urea.[19]

-

Initiation: The start of the reaction is indicated by the evolution of HCl gas and a drop in temperature. Maintain the temperature at 25°C with slow to medium stirring.[19]

-

Completion: As the mixture becomes more mobile, add the remaining aspirin. The reaction is complete when the mixture becomes a clear, pale yellow fluid. Stir for an additional 30 minutes at 25-30°C.[19]

-

Isolation: Add approximately 500 ml of 60°-80° petroleum ether with vigorous stirring. Cool the mixture to precipitate the product as an off-white crystalline solid.[19]

-

Purification: Filter the solid, wash with petroleum ether, and dry quickly in a forced-draught oven at 35°-40°C, minimizing exposure to air.[19]

Caption: General Experimental Workflow for Synthesis.

Purification Protocol

Crude acetylsalicyloyl chloride often contains unreacted acetylsalicylic acid.[6]

-

Purity Check: First, check the IR spectrum for the presence of an OH frequency, which indicates contamination by the starting material.[2][6]

-

Removal of Acid: If free acid is present, reflux the crude product with acetyl chloride for 2-3 hours to convert the remaining carboxylic acid to the acid chloride.[6]

-

Final Purification: Fractionally distill the product at high vacuum. The distillate should crystallize upon cooling.[6] Alternatively, the product can be recrystallized from hexane or benzene.[6]

Safety and Handling

Acetylsalicyloyl chloride is a hazardous chemical that requires careful handling.[7]

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[7] It is also harmful if swallowed.[7][10] Contact with water liberates toxic gas (HCl).[7][8]

-

Handling: Handle in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[7] Keep away from moisture, water, strong bases, and alcohols.[7]

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place, often under refrigeration and nitrogen.[6][7]

This guide provides a foundational understanding of acetylsalicyloyl chloride for professionals in research and development. Due to its hazardous nature, all experimental work should be conducted with strict adherence to established safety protocols.

References

- 1. CAS 5538-51-2: Acetylsalicyloyl chloride | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Acetylsalicyloyl chloride [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. O-Acetylsalicyloyl chloride 95 5538-51-2 [sigmaaldrich.com]

- 6. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. O-ACETYLSALICYLOYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.at [fishersci.at]

- 12. scbt.com [scbt.com]

- 13. homework.study.com [homework.study.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. O-ACETYLSALICYLOYL CHLORIDE(5538-51-2) 1H NMR [m.chemicalbook.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Acetylsalicyloyl chloride [webbook.nist.gov]

- 18. Acetylsalicyloyl chloride [webbook.nist.gov]

- 19. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Solubility of 2-Acetoxybenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals